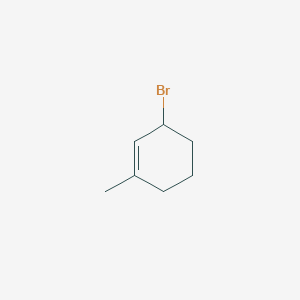

3-Bromo-1-methylcyclohex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

40648-22-4 |

|---|---|

Molecular Formula |

C7H11Br |

Molecular Weight |

175.07 g/mol |

IUPAC Name |

3-bromo-1-methylcyclohexene |

InChI |

InChI=1S/C7H11Br/c1-6-3-2-4-7(8)5-6/h5,7H,2-4H2,1H3 |

InChI Key |

IOQXSBFSRMLODZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(CCC1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 3-Bromo-1-methylcyclohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical compound 3-Bromo-1-methylcyclohex-1-ene, focusing on its IUPAC nomenclature and structural representation. The information is presented to be a valuable resource for professionals in chemical research and drug development, ensuring accurate and clear communication of this molecule's identity.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For cyclic compounds containing a double bond, such as cyclohexene (B86901) derivatives, the numbering of the carbon atoms in the ring is crucial. The carbons of the double bond are assigned positions 1 and 2 in the direction that gives the substituents the lowest possible locants.

Following these rules, the correct IUPAC name for the compound is 3-Bromo-1-methylcyclohex-1-ene .[1][2][3] This name is derived as follows:

-

cyclohex-1-ene : This indicates a six-membered carbon ring with one double bond. The "-1-" specifies that the double bond is between carbons 1 and 2.

-

1-methyl : A methyl group (-CH₃) is attached to the first carbon of the double bond.

-

3-Bromo : A bromine atom (-Br) is attached to the third carbon of the ring.

The numbering begins at the methyl-substituted carbon of the double bond as carbon 1, proceeds through the double bond to carbon 2, and continues around the ring. This scheme assigns the bromine atom to the lowest possible number, which is 3.

Chemical Structure and Properties

The molecular formula for 3-Bromo-1-methylcyclohex-1-ene is C₇H₁₁Br.[1][2][4] The structure consists of a six-membered ring containing a double bond. A methyl group is attached to one of the carbons of the double bond, and a bromine atom is attached to the carbon at the allylic position.

| Property | Value |

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol |

| CAS Number | 40648-22-4 |

Structural Visualization

To facilitate a clear understanding of the molecular architecture, the following diagram illustrates the structure of 3-Bromo-1-methylcyclohex-1-ene.

Structure of 3-Bromo-1-methylcyclohex-1-ene.

References

A Technical Guide to 3-Bromo-1-methylcyclohex-1-ene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-methylcyclohex-1-ene is a halogenated cyclic alkene of significant interest in organic synthesis. Its structure, featuring an allylic bromide, makes it a versatile intermediate for introducing the 1-methylcyclohexenyl moiety into more complex molecules. This document provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-1-methylcyclohex-1-ene, detailed experimental protocols for its synthesis and subsequent reactions, and a discussion of its reactivity, focusing on its behavior in nucleophilic substitution reactions.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-bromo-1-methylcyclohexene | [1] |

| CAS Number | 40648-22-4 | [1] |

| Molecular Formula | C₇H₁₁Br | [1][2] |

| Molecular Weight | 175.07 g/mol | [1][2] |

| Exact Mass | 174.00441 Da | [1][3] |

| XLogP3 | 2.3 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Complexity | 105 | [1][3] |

Synthesis of 3-Bromo-1-methylcyclohex-1-ene

The primary route for the synthesis of 3-Bromo-1-methylcyclohex-1-ene is the allylic bromination of 3-methylcyclohexene (B1581247). This reaction is typically achieved using N-Bromosuccinimide (NBS), which serves as a source of bromine radicals in low concentration, favoring substitution over addition to the double bond.[4][5] The reaction is initiated by light (hν) or a radical initiator.

The mechanism involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical, which then reacts with bromine to yield the final product.[6][7]

Caption: Workflow for the synthesis of 3-Bromo-1-methylcyclohex-1-ene.

Experimental Protocol: Allylic Bromination

Objective: To synthesize 3-Bromo-1-methylcyclohex-1-ene from 3-methylcyclohexene using N-Bromosuccinimide.

Materials:

-

3-methylcyclohexene

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous

-

AIBN (Azobisisobutyronitrile) or a UV lamp

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 3-methylcyclohexene (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the solution.

-

Equip the flask with a reflux condenser and place it in a heating mantle.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. If using a UV lamp, irradiate the flask to initiate the reaction.

-

Monitor the reaction by TLC or GC. The reaction is typically complete when the denser solid NBS is consumed and replaced by the less dense succinimide floating at the surface.

-

Cool the reaction mixture to room temperature.

-

Remove the solid succinimide by vacuum filtration and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrate and washings.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-Bromo-1-methylcyclohex-1-ene.

Chemical Reactivity and Mechanisms

3-Bromo-1-methylcyclohex-1-ene is an allylic halide and primarily undergoes nucleophilic substitution reactions via an Sₙ1 mechanism.[8] This is due to the formation of a resonance-stabilized allylic carbocation upon the departure of the bromide leaving group.

Solvolysis Reaction

A classic example of its reactivity is the solvolysis in hot alcoholic solvents, such as methanol (B129727) or ethanol.[9][10] The reaction yields two major products due to the two resonance contributors of the intermediate carbocation. The nucleophile (alcohol) can attack at either electrophilic carbon center.

The initial departure of the bromide ion forms a secondary allylic carbocation. This carbocation is in resonance with a more stable tertiary allylic carbocation.[8] Nucleophilic attack by the solvent on these two resonance structures leads to the formation of two distinct ether products.

Caption: Sₙ1 solvolysis mechanism of 3-Bromo-1-methylcyclohex-1-ene.

Experimental Protocol: Solvolysis in Methanol

Objective: To observe the Sₙ1 solvolysis of 3-Bromo-1-methylcyclohex-1-ene and characterize the products.

Materials:

-

3-Bromo-1-methylcyclohex-1-ene

-

Methanol (CH₃OH), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

GC-MS for product analysis

Procedure:

-

Dissolve 3-Bromo-1-methylcyclohex-1-ene (1.0 eq) in a generous amount of anhydrous methanol in a round-bottom flask.

-

Heat the solution to reflux and maintain for several hours. Monitor the disappearance of the starting material by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic products with diethyl ether (3x volume of methanol).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Analyze the resulting product mixture by GC-MS to identify the two major solvolysis products: 3-methoxy-1-methylcyclohex-1-ene and 1-methoxy-3-methylcyclohex-1-ene.

Spectroscopic Data (Predicted)

While experimental spectra for 3-Bromo-1-methylcyclohex-1-ene are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and data from similar compounds.

-

¹H NMR:

-

The vinylic proton (-CH=C-) would appear as a multiplet around 5.5-6.0 ppm.

-

The proton on the carbon bearing the bromine (-CHBr-) would be a multiplet deshielded to approximately 4.5-5.0 ppm.

-

The methyl protons (-CH₃) attached to the double bond would be a singlet or narrow multiplet around 1.7-2.0 ppm.

-

The remaining allylic and aliphatic ring protons would appear as complex multiplets between 1.5-2.5 ppm.

-

-

¹³C NMR:

-

The two sp² carbons of the double bond would be found in the 120-140 ppm region.

-

The sp³ carbon attached to the bromine (-CBr) would be significantly deshielded, appearing around 50-60 ppm.

-

The remaining sp³ carbons of the ring and the methyl group would appear in the upfield region of 20-40 ppm.

-

Conclusion

3-Bromo-1-methylcyclohex-1-ene is a valuable reagent for synthetic chemists. Its synthesis via allylic bromination is straightforward, and its reactivity is dominated by the stability of the allylic carbocation it forms. This predictable reactivity allows for its use in the controlled formation of carbon-oxygen and other carbon-heteroatom bonds, making it a key building block in the synthesis of complex organic molecules and potential pharmaceutical agents. Further research into its physical properties and expanded reactivity profile would be beneficial to the scientific community.

References

- 1. 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1-methylcyclohex-1-ene | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. quora.com [quora.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. homework.study.com [homework.study.com]

- 9. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]

- 10. chegg.com [chegg.com]

An In-depth Technical Guide on 3-Bromo-1-methylcyclohex-1-ene (CAS: 40648-22-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-methylcyclohex-1-ene, a versatile halogenated cycloalkene intermediate. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its reactivity and potential applications, particularly in the realm of medicinal chemistry and drug discovery.

Core Chemical and Physical Data

3-Bromo-1-methylcyclohex-1-ene is a cyclic organic compound with the molecular formula C₇H₁₁Br.[1][2][3] Its structure features a cyclohexene (B86901) ring substituted with a methyl group at position 1 and a bromine atom at the allylic position 3. This arrangement makes it a valuable synthon for introducing the 1-methylcyclohexenyl moiety into larger molecules.

Table 1: Physicochemical Properties of 3-Bromo-1-methylcyclohex-1-ene

| Property | Value | Reference |

| CAS Number | 40648-22-4 | [1][2] |

| Molecular Formula | C₇H₁₁Br | [1][2][3] |

| Molecular Weight | 175.07 g/mol | [1][3] |

| Exact Mass | 174.00441 Da | [2] |

| IUPAC Name | 3-bromo-1-methylcyclohexene | [1] |

| Synonyms | Cyclohexene, 3-bromo-1-methyl- | [1] |

| Canonical SMILES | CC1=CC(CCC1)Br | [2] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Complexity | 105 | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-1-methylcyclohex-1-ene can be achieved through several synthetic routes. The most common and practical methods involve the allylic bromination of a suitable precursor.

Method 1: Allylic Bromination of 1-Methylcyclohexene using N-Bromosuccinimide (NBS)

This method is a standard procedure for introducing a bromine atom at the allylic position of an alkene. The reaction proceeds via a free radical mechanism.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene (1.0 equivalent) in a suitable inert solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as a small amount of benzoyl peroxide or AIBN. Alternatively, the reaction can be initiated using UV light.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: After cooling to room temperature, the succinimide (B58015) byproduct is removed by filtration. The filtrate is then washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-Bromo-1-methylcyclohex-1-ene.

Diagram 1: Synthesis of 3-Bromo-1-methylcyclohex-1-ene via Allylic Bromination

Caption: Allylic bromination of 1-methylcyclohexene.

Method 2: From 1-Methylcyclohex-2-en-1-ol (B1345100)

An alternative synthesis route involves the conversion of the corresponding allylic alcohol to the bromide.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1-methylcyclohex-2-en-1-ol (1.0 equivalent) in an anhydrous solvent like diethyl ether.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.

Diagram 2: Synthesis from 1-Methylcyclohex-2-en-1-ol

References

Spectroscopic Analysis of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Bromo-1-methylcyclohex-1-ene, a valuable intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this molecule in research and development settings.

Molecular Structure and Properties

-

Chemical Name: 3-Bromo-1-methylcyclohex-1-ene

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Bromo-1-methylcyclohex-1-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.4 - 5.6 | m | 1H | =CH- |

| 4.6 - 4.8 | m | 1H | -CH(Br)- |

| 2.0 - 2.4 | m | 4H | -CH₂- |

| 1.7 - 1.9 | m | 2H | -CH₂- |

| 1.7 (approx.) | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type |

| 135 - 140 | C (quaternary) |

| 120 - 125 | CH |

| 50 - 55 | CH(Br) |

| 30 - 35 | CH₂ |

| 25 - 30 | CH₂ |

| 20 - 25 | CH₂ |

| 20 - 25 | CH₃ |

Note: The predicted NMR data is based on established chemical shift correlations and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3020 - 3050 | Medium | =C-H Stretch |

| 2830 - 2960 | Strong | C-H Stretch (Aliphatic) |

| 1650 - 1680 | Medium | C=C Stretch |

| 1430 - 1470 | Medium | C-H Bend (Aliphatic) |

| 550 - 750 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 174/176 | ~1:1 | [M]⁺ (Molecular Ion) |

| 95 | High | [M-Br]⁺ |

The mass spectrum of 3-Bromo-1-methylcyclohex-1-ene is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5] The base peak is likely to be at m/z 95, corresponding to the loss of the bromine atom.[5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[6][7]

-

Sample Preparation: Dissolve 5-10 mg of purified 3-Bromo-1-methylcyclohex-1-ene in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6][7] The solution is then filtered into a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing.[7]

-

Data Acquisition: The NMR spectra (¹H and ¹³C) are acquired on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans are collected to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9][10]

-

Sample Preparation: For a liquid sample like 3-Bromo-1-methylcyclohex-1-ene, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[10] Alternatively, a thin film can be cast on a single salt plate by dissolving the compound in a volatile solvent and allowing the solvent to evaporate.[11]

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[12] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14][15]

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS). In the ion source, the molecules are ionized.[5] A common method is electron impact (EI) ionization, where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[5][15]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5][15] The detector then records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of 3-Bromo-1-methylcyclohex-1-ene. The presented information is intended to support researchers and scientists in their synthetic and analytical endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 3-Bromo-1-methylcyclohex-1-ene | CymitQuimica [cymitquimica.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. web.mit.edu [web.mit.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. amherst.edu [amherst.edu]

- 10. webassign.net [webassign.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. fiveable.me [fiveable.me]

- 15. youtube.com [youtube.com]

3-Bromo-1-methylcyclohex-1-ene molecular weight and formula

This document provides a detailed overview of the chemical properties of 3-Bromo-1-methylcyclohex-1-ene, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

3-Bromo-1-methylcyclohex-1-ene is a halogenated cycloalkene with the chemical formula C₇H₁₁Br.[1][2][3][4] Its molecular structure consists of a six-membered cyclohexene (B86901) ring substituted with a bromine atom at the third position and a methyl group at the first position.

Quantitative Data Summary

The fundamental physicochemical properties of 3-Bromo-1-methylcyclohex-1-ene are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | [1][2][3][4] |

| Molecular Weight | 175.07 g/mol | [1][3][4] |

| Alternate Molecular Weight | 175.068 g/mol | [2] |

| CAS Number | 40648-22-4 | [2][4] |

Hypothetical Experimental Protocol: Synthesis of 3-Bromo-1-methylcyclohex-1-ene

While specific, detailed experimental protocols require access to subscription-based chemical literature, a plausible synthetic route can be outlined based on common organic chemistry reactions. A common method for the synthesis of allylic bromides like 3-Bromo-1-methylcyclohex-1-ene is the allylic bromination of an alkene using N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Objective: To synthesize 3-Bromo-1-methylcyclohex-1-ene from 1-methylcyclohexene.

Materials:

-

1-methylcyclohexene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve 1-methylcyclohexene in carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically initiated by light, so the use of a sunlamp or a standard laboratory light source may be necessary.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be further purified by fractional distillation under reduced pressure.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process described above.

Caption: Synthesis workflow for 3-Bromo-1-methylcyclohex-1-ene.

References

An In-depth Technical Guide to the Allylic Bromination of 1-Methylcyclohexene using N-Bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allylic bromination of 1-methylcyclohexene utilizing N-bromosuccinimide (NBS). This reaction is a cornerstone of synthetic organic chemistry, enabling the selective introduction of a bromine atom at a position adjacent to a double bond, a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. This document details the underlying reaction mechanism, expected product distributions, and provides a detailed experimental protocol.

Reaction Overview and Mechanism

The allylic bromination of 1-methylcyclohexene with NBS proceeds via a free-radical chain mechanism.[1][2] This process is typically initiated by light (photochemical initiation) or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[3] The key advantage of using NBS is that it maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which favors the desired allylic substitution over the competing electrophilic addition of bromine to the double bond.[4][5]

The mechanism can be dissected into three primary stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a radical initiator to generate a bromine radical (Br•).

-

Propagation: This stage consists of a self-sustaining cycle of two steps:

-

A bromine radical abstracts a hydrogen atom from one of the allylic positions of 1-methylcyclohexene. This abstraction forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).

-

The HBr produced reacts with NBS to generate a molecule of Br₂. This newly formed Br₂ then reacts with the allylic radical to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction ceases when two radicals combine to form a non-radical species.

The regioselectivity of the reaction is dictated by the stability of the intermediate allylic radical. In the case of 1-methylcyclohexene, abstraction of an allylic hydrogen can occur at three different positions, leading to a resonance-stabilized radical. This delocalized radical can then react with bromine at two different carbon atoms, resulting in a mixture of constitutional isomers.

Product Distribution and Regioselectivity

The allylic bromination of 1-methylcyclohexene yields a mixture of constitutional isomers due to the formation of a resonance-stabilized allylic radical intermediate. The primary products are 3-bromo-1-methylcyclohexene and 1-(bromomethyl)cyclohexene. Minor products may also be formed.[2]

The ratio of these products is influenced by both statistical factors (the number of abstractable hydrogens at each allylic position) and the thermodynamic stability of the resulting double bond in the final product (Zaitsev's rule). The formation of the more substituted, and thus more stable, alkene is generally favored.

| Product Name | Structure | Comments |

| 3-Bromo-1-methylcyclohexene | CC1=C(Br)C[CH2]CC1 | A major product resulting from the reaction at one of the resonance positions of the allylic radical. |

| 1-(Bromomethyl)cyclohexene | C1(C=C(Br)C)C[CH2]C[CH2]1 | A major product resulting from the reaction at the other major resonance position of the allylic radical. |

| Minor Products | e.g., 3-bromo-2-methylcyclohexene | Formed in smaller quantities, potentially through rearrangement or reaction at less favored radical positions. |

Table 1: Potential Products of the Allylic Bromination of 1-Methylcyclohexene.

Experimental Protocol

The following is a representative experimental protocol for the allylic bromination of 1-methylcyclohexene with NBS. This procedure should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Mmol | Equivalents |

| 1-Methylcyclohexene | 96.17 | 10.0 g (11.6 mL) | 104 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.5 g | 104 | 1.0 |

| Benzoyl Peroxide (or AIBN) | 242.23 | 0.25 g | 1.03 | 0.01 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - | - |

| Saturated Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |

Table 2: Reagents and Quantities.

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclohexene (10.0 g, 104 mmol), N-bromosuccinimide (18.5 g, 104 mmol), and benzoyl peroxide (0.25 g, 1.03 mmol) in carbon tetrachloride (150 mL).

-

Reaction Execution: The mixture is heated to reflux with vigorous stirring. The reaction can be initiated by irradiation with a sunlamp or by the thermal decomposition of the radical initiator. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015).

-

Work-up: After the reaction is complete (typically 1-2 hours, or when all NBS has reacted), the mixture is cooled to room temperature. The succinimide byproduct is removed by vacuum filtration.

-

Extraction and Washing: The filtrate is transferred to a separatory funnel and washed successively with saturated sodium bicarbonate solution (50 mL), saturated sodium thiosulfate solution (50 mL) to remove any remaining bromine, and brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to separate the isomeric allylic bromides.

Conclusion

The allylic bromination of 1-methylcyclohexene with N-bromosuccinimide is a robust and widely used method for the synthesis of versatile brominated intermediates. A thorough understanding of the free-radical mechanism is crucial for predicting the regiochemical outcome of the reaction. While a mixture of products is typically obtained, the reaction conditions can be optimized to favor the formation of the desired isomer. The provided experimental protocol offers a reliable starting point for the practical application of this important transformation in a research and development setting.

References

The Formation of 3-Bromo-1-methylcyclohex-1-ene: A Mechanistic and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methylcyclohex-1-ene is a valuable synthetic intermediate in organic chemistry, providing a versatile scaffold for the introduction of further functionality in complex molecule synthesis. Its formation is a classic example of allylic bromination, a regioselective halogenation reaction that targets the carbon atom adjacent to a double bond. This technical guide provides an in-depth exploration of the mechanism behind the formation of 3-bromo-1-methylcyclohex-1-ene from 1-methylcyclohexene, details experimental considerations, and discusses the potential for isomeric products.

Core Mechanism: Free-Radical Allylic Bromination

The synthesis of 3-bromo-1-methylcyclohex-1-ene from 1-methylcyclohexene is typically achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the brominating agent.[1][2][3] The use of NBS is crucial as it maintains a low concentration of molecular bromine (Br₂) in the reaction mixture, which favors allylic substitution over the competing electrophilic addition of bromine to the double bond.[3][4] The reaction is generally initiated by light (hν) or a radical initiator such as dibenzoyl peroxide.[1]

The mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ to generate bromine radicals (Br•).[1]

Propagation

The propagation phase consists of a series of self-sustaining steps:

-

Allylic Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from one of the allylic positions of 1-methylcyclohexene. This is the rate-determining step and leads to the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][3] 1-methylcyclohexene has two different allylic positions, leading to the formation of different radical intermediates.

-

Formation of Molecular Bromine: The HBr generated reacts with NBS to produce a molecule of bromine (Br₂).[3] This step is crucial for maintaining the low concentration of Br₂ needed for the reaction to proceed selectively.

-

Reaction of the Allylic Radical with Bromine: The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which can then continue the chain reaction.[1][3]

Termination

The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and an allylic radical, or two allylic radicals.

Regioselectivity and Isomeric Products

The regioselectivity of the allylic bromination of 1-methylcyclohexene is determined by the stability of the intermediate allylic radical. The abstraction of an allylic hydrogen can occur from the methyl group or the C3 and C6 positions of the cyclohexene (B86901) ring. The resulting allylic radical is stabilized by resonance, meaning the unpaired electron is delocalized over multiple carbon atoms. This delocalization leads to the formation of a mixture of constitutional isomers.[1][5]

The two primary resonance-stabilized radical intermediates can lead to the formation of three main products:

-

3-Bromo-1-methylcyclohex-1-ene: The target molecule.

-

1-(Bromomethyl)cyclohex-1-ene: Formed from the radical on the methyl group.

-

3-Bromo-2-methylcyclohex-1-ene: A rearranged product.

The distribution of these products depends on the relative stabilities of the contributing resonance structures of the allylic radical and the steric accessibility of each radical position for reaction with bromine.[3] Generally, the reaction will favor the formation of the product derived from the most stable radical intermediate.

Experimental Protocol

Materials:

-

1-Methylcyclohexene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Radical initiator (e.g., dibenzoyl peroxide) or a UV lamp

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or dibenzoyl peroxide). Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

-

Heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC or GC to determine its completion.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water, a dilute solution of sodium bicarbonate, and then brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield the desired 3-bromo-1-methylcyclohex-1-ene.

Data Presentation

Physical and Chemical Properties of 3-Bromo-1-methylcyclohex-1-ene

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁Br | [6][7][8] |

| Molecular Weight | 175.07 g/mol | [6][7][8] |

| CAS Number | 40648-22-4 | [6][7][8] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 3-bromo-1-methylcyclohex-1-ene is not consistently available across publicly accessible databases. Researchers should perform their own spectral analysis for product characterization.

Visualizations

Reaction Mechanism Workflow

References

- 1. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]

- 2. openriver.winona.edu [openriver.winona.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. Find out the total number of products (including stereoisomers) in the gi.. [askfilo.com]

- 6. 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. lookchem.com [lookchem.com]

Stability and Storage of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 3-Bromo-1-methylcyclohex-1-ene. Understanding the chemical stability of this reagent is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceutical compounds where purity and reactivity are paramount. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and provides detailed protocols for stability assessment.

Core Concepts: Chemical Stability and Degradation

3-Bromo-1-methylcyclohex-1-ene is a halogenated cycloalkene, a class of compounds known for their reactivity. Its stability is primarily influenced by its allylic bromide structure, which makes it susceptible to nucleophilic substitution and radical reactions. The primary degradation pathways include hydrolysis, oxidation, and photodegradation.

Hydrolysis: In the presence of water or other nucleophilic solvents, 3-Bromo-1-methylcyclohex-1-ene can undergo solvolysis. This reaction proceeds via a resonance-stabilized allylic carbocation intermediate, which can lead to the formation of corresponding alcohols or ethers.

Oxidation: Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of various oxidation products, including epoxides, ketones, and aldehydes. This process can be accelerated by heat and light.

Photodegradation: As with many halogenated organic compounds, 3-Bromo-1-methylcyclohex-1-ene is sensitive to light, particularly in the UV spectrum. Photolytic degradation can proceed through radical mechanisms, leading to a complex mixture of degradation products.

Recommended Storage and Handling

To maintain the purity and reactivity of 3-Bromo-1-methylcyclohex-1-ene, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advised.[1]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]

-

Light: Protect from light by storing in an amber or opaque container.[1]

-

Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Quantitative Stability Data

Table 1: Stability of Allyl Bromide (1 mg/mL in Acetone) [1]

| Storage Condition | Duration | Stability (% of Initial Concentration) |

| 5°C, Protected from light | 35 days | >99% |

| 25°C, Protected from light | 35 days | >95% |

| Animal Room Conditions* | 3 hours | >98% |

*Simulated animal room conditions represent typical laboratory ambient temperatures and lighting.

Table 2: Stability of Allyl Bromide (0.37 mg/mL in Corn Oil) [1]

| Storage Condition | Duration | Stability (% of Initial Concentration) |

| 5°C, Protected from light | 21 days | >99% |

| 25°C, Protected from light | 16 days | >97% |

| Animal Room Conditions* | 3 hours | >99% |

*Simulated animal room conditions represent typical laboratory ambient temperatures and lighting.

Experimental Protocols

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to assess the long-term stability of 3-Bromo-1-methylcyclohex-1-ene under recommended and accelerated storage conditions.

1. Objective: To determine the shelf-life of 3-Bromo-1-methylcyclohex-1-ene under defined storage conditions.

2. Materials:

- 3-Bromo-1-methylcyclohex-1-ene (high purity)

- Amber glass vials with Teflon-lined septa

- Inert gas (Argon or Nitrogen)

- Temperature and humidity-controlled stability chambers

- Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

3. Procedure:

- Aliquot pure 3-Bromo-1-methylcyclohex-1-ene into amber glass vials.

- Purge the headspace of each vial with an inert gas before sealing.

- Place the vials in stability chambers under the following conditions:

- Long-Term: 2-8°C / ambient humidity

- Accelerated: 25°C / 60% RH

- At specified time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove a vial from each condition.

- Allow the vial to equilibrate to room temperature.

- Analyze the sample for purity and the presence of degradation products using a validated GC method.

4. Data Analysis:

- Quantify the peak area of 3-Bromo-1-methylcyclohex-1-ene at each time point.

- Calculate the percentage of the initial concentration remaining.

- Identify and quantify any significant degradation products.

Forced Degradation Study Protocol

This protocol outlines the procedures for conducting forced degradation studies to identify potential degradation products and pathways.

1. Objective: To investigate the degradation of 3-Bromo-1-methylcyclohex-1-ene under various stress conditions.

2. Materials:

- 3-Bromo-1-methylcyclohex-1-ene

- Hydrochloric acid (0.1 M and 1 M)

- Sodium hydroxide (B78521) (0.1 M and 1 M)

- Hydrogen peroxide (3%)

- Suitable organic solvent (e.g., acetonitrile (B52724) or methanol)

- pH meter

- Thermostatic bath

- Photostability chamber

- HPLC with a UV/Vis or DAD detector, or GC-MS

3. Procedure:

- Acid Hydrolysis:

- Dissolve 3-Bromo-1-methylcyclohex-1-ene in the organic solvent.

- Add an equal volume of 0.1 M HCl.

- Heat the mixture at 60°C for a specified period (e.g., 24 hours), taking samples at intermediate time points.

- Neutralize the samples with 0.1 M NaOH before analysis.

- If no degradation is observed, repeat with 1 M HCl.

- Base Hydrolysis:

- Dissolve the compound in the organic solvent.

- Add an equal volume of 0.1 M NaOH.

- Maintain at 60°C for a specified period (e.g., 8 hours), taking samples at intermediate time points.

- Neutralize the samples with 0.1 M HCl before analysis.

- If no degradation is observed, repeat with 1 M NaOH.

- Oxidative Degradation:

- Dissolve the compound in the organic solvent.

- Add an equal volume of 3% hydrogen peroxide.

- Store at room temperature, protected from light, for a specified period (e.g., 24 hours), taking samples at intermediate time points.

- Thermal Degradation:

- Place a known amount of the solid or neat liquid in a vial.

- Heat in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 48 hours).

- At time points, remove a sample, dissolve in a suitable solvent, and analyze.

- Photolytic Degradation:

- Place a solution of the compound in a photochemically transparent container.

- Expose the sample to a light source in a photostability chamber, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

- A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

- Analyze both the exposed and control samples.

4. Analysis:

- Analyze all stressed samples and their respective controls using a suitable analytical method (e.g., HPLC or GC-MS) to identify and quantify degradation products.

Visualizations

Caption: Factors influencing the stability of 3-Bromo-1-methylcyclohex-1-ene.

Caption: Workflow for a forced degradation study.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Bromo-1-methylcyclohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Presumed Hazards

3-Bromo-1-methylcyclohex-1-ene is a halogenated unsaturated cyclic organic compound. Based on the safety profiles of analogous chemicals, it should be treated as a hazardous substance with multiple potential risks.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 40648-22-4 | [1][2][3] |

| Molecular Formula | C₇H₁₁Br | [1][2][3] |

| Molecular Weight | 175.07 g/mol | [3] |

The primary hazards associated with compounds of this nature often include:

-

Flammability: Organic solvents, particularly those with double bonds, can be flammable. Vapors may form explosive mixtures with air.

-

Corrosivity: Many organobromine compounds can cause severe skin burns and eye damage upon contact.

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the respiratory tract.

-

Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Engineering Controls and Personal Protective Equipment (PPE)

Due to the presumed hazardous nature of 3-Bromo-1-methylcyclohex-1-ene, stringent engineering controls and a comprehensive personal protective equipment regimen are mandatory.

Table 2: Recommended Engineering Controls and Personal Protective Equipment (PPE)

| Control/Equipment | Specification | Rationale |

| Ventilation | All handling must be conducted in a certified chemical fume hood. | To minimize inhalation of vapors. |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye damage.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | To prevent skin contact, which can cause burns and irritation.[4] |

| Body Protection | A flame-retardant lab coat. For larger quantities, a chemical-resistant apron is advised. | To protect skin from accidental contact and contamination of personal clothing.[4] |

| Respiratory Protection | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors, which can cause respiratory irritation.[4] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Avoid Contact: Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[5]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools.[6]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[6]

-

Inert Atmosphere: For reactions, consider handling under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with air or moisture.

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Incompatible Materials: Store away from strong oxidizing agents.

-

Ventilation: Ensure the storage area is well-ventilated.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 3: Emergency First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[5] |

Spill and Leak Procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.

-

Containment: Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collection: Collect the absorbed material in a sealed, properly labeled container for disposal.

-

Personal Protection: Wear appropriate PPE during cleanup.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety considerations when working with 3-Bromo-1-methylcyclohex-1-ene.

References

- 1. 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1-methylcyclohex-1-ene|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-1-methylcyclohex-1-ene: Synthesis and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-methylcyclohex-1-ene, a valuable intermediate in organic synthesis. While a singular "discovery" paper for this compound is not prominently cited in the literature, its synthesis is a classic example of allylic halogenation, a cornerstone reaction in organic chemistry. This document details the established synthetic methodology, presents available physicochemical data, and elucidates the key reaction mechanisms involving this compound.

Core Synthesis: Allylic Bromination of 1-Methylcyclohexene

The primary and most widely accepted method for the synthesis of 3-Bromo-1-methylcyclohex-1-ene is the allylic bromination of 1-methylcyclohexene. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source, in the presence of a radical initiator such as light (hν) or azobisisobutyronitrile (AIBN).

Experimental Protocol:

Materials:

-

1-Methylcyclohexene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Radical initiator (e.g., AIBN or a UV lamp)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in an appropriate volume of dry carbon tetrachloride.

-

Add N-bromosuccinimide to the solution. The molar ratio of NBS to the alkene is typically 1:1.

-

Add a catalytic amount of AIBN, or alternatively, irradiate the flask with a UV lamp to initiate the reaction.

-

The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct, which is insoluble in CCl₄, is removed by filtration.

-

The filtrate is washed with water and a saturated sodium bicarbonate solution to remove any remaining impurities.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by fractional distillation to yield 3-Bromo-1-methylcyclohex-1-ene.

Physicochemical and Spectroscopic Data

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol |

| CAS Number | 40648-22-4 |

| IUPAC Name | 3-bromo-1-methylcyclohexene |

Table 2: Computed Spectroscopic Data (Predicted)

| Data Type | Predicted Values |

| ¹H NMR | Chemical shifts will be significantly altered from the starting material, 1-methylcyclohexene. The proton on the carbon bearing the bromine atom is expected to appear as a multiplet in the range of 4.5-5.0 ppm. The vinylic proton signal will also be affected. |

| ¹³C NMR | The carbon atom attached to the bromine will show a characteristic signal in the range of 50-60 ppm. The signals for the sp² carbons of the double bond will also be present. |

| Mass Spec (MS) | The mass spectrum is expected to show a molecular ion peak (M+) at m/z 174 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| Infrared (IR) | The IR spectrum will exhibit C-H stretching frequencies for both sp² and sp³ hybridized carbons, a C=C stretching frequency around 1650 cm⁻¹, and a C-Br stretching frequency in the fingerprint region. |

Mechanistic Insights and Signaling Pathways

The synthesis and subsequent reactions of 3-Bromo-1-methylcyclohex-1-ene are governed by the principles of radical and carbocation chemistry.

Synthesis: Radical Allylic Bromination

The reaction of 1-methylcyclohexene with NBS proceeds via a free radical chain mechanism. The key steps are initiation, propagation, and termination. The propagation steps are crucial for the formation of the desired product. The stability of the allylic radical intermediate is a key factor in the regioselectivity of this reaction.

Caption: Radical chain mechanism for the allylic bromination of 1-methylcyclohexene with NBS.

Solvolysis: Formation of a Resonance-Stabilized Allylic Cation

When 3-Bromo-1-methylcyclohex-1-ene undergoes solvolysis in a protic solvent like hot ethanol, it proceeds through an SN1-type mechanism. The departure of the bromide ion leads to the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the solvent at two different positions, leading to a mixture of products.

Caption: Solvolysis mechanism of 3-Bromo-1-methylcyclohex-1-ene via a resonance-stabilized allylic carbocation.

Conclusion

3-Bromo-1-methylcyclohex-1-ene is a key synthetic intermediate whose preparation via allylic bromination of 1-methylcyclohexene is a well-understood and reliable process. Its utility in organic synthesis is enhanced by the reactivity of the allylic bromide, which can participate in a variety of nucleophilic substitution reactions, often proceeding through resonance-stabilized carbocationic intermediates. This guide provides the foundational knowledge required for the synthesis and application of this important chemical building block.

References

Navigating the Synthesis and Procurement of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and chemical reactivity of 3-Bromo-1-methylcyclohex-1-ene (CAS No: 40648-22-4). This allylic bromide serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document consolidates critical information on its procurement, provides a detailed experimental protocol for its synthesis via allylic bromination, and explores its reactivity, offering a valuable resource for researchers in the field.

Commercial Availability and Supplier Landscape

Procuring 3-Bromo-1-methylcyclohex-1-ene through commercial channels presents a significant challenge. While the compound is listed by some chemical aggregators, direct sourcing from major suppliers appears limited. An investigation into the commercial landscape reveals the following:

-

Discontinued (B1498344) Product Lines: Notably, the product was previously offered by Biosynth but is now listed as discontinued by suppliers such as CymitQuimica.[1] This suggests a potential shift in manufacturing priorities or challenges in stable production.

-

Limited Supplier Information: Chemical database platforms like LookChem indicate that 3-Bromo-1-methylcyclohex-1-ene has achieved commercial mass production, yet they do not list specific, readily available suppliers.[2] Similarly, PubChem and Guidechem acknowledge the existence of chemical vendors for this compound without providing direct purchasing links or company names.[3][4]

Table 1: Summary of Supplier Information for 3-Bromo-1-methylcyclohex-1-ene

| Supplier/Database | Status/Information | Notes |

| CymitQuimica | Discontinued | Formerly supplied by Biosynth. |

| LookChem | Commercial mass production indicated | No specific suppliers listed. |

| PubChem | Chemical vendors mentioned | No direct links to suppliers provided.[4] |

| Guidechem | Synthesis routes and precursors listed | No direct links to suppliers provided.[3] |

Given the current market, in-house synthesis is the most reliable method for obtaining 3-Bromo-1-methylcyclohex-1-ene for research and development purposes.

Synthesis of 3-Bromo-1-methylcyclohex-1-ene via Allylic Bromination

The most practical and widely described method for the synthesis of 3-Bromo-1-methylcyclohex-1-ene is the allylic bromination of 1-methylcyclohexene using N-bromosuccinimide (NBS). This reaction proceeds via a free radical mechanism, selectively introducing a bromine atom at the carbon adjacent to the double bond.[5][6]

Experimental Protocol: Allylic Bromination of 1-methylcyclohexene

This protocol is a generalized procedure based on established methods for allylic bromination with NBS.[6][7]

Materials:

-

1-methylcyclohexene

-

N-bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄) or cyclohexane, anhydrous

-

Radical initiator (e.g., AIBN - azobisisobutyronitrile, or a UV lamp)

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 1-methylcyclohexene (1.0 equivalent) and anhydrous carbon tetrachloride (or cyclohexane) as the solvent.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) to the solution. A small amount of a radical initiator, such as AIBN, can be added to facilitate the reaction. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015) as the reaction proceeds.

-

Work-up: After the reaction is complete (typically 1-3 hours), the mixture is cooled to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

-

Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with water, 10% sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-Bromo-1-methylcyclohex-1-ene.

Table 2: Key Parameters for the Synthesis of 3-Bromo-1-methylcyclohex-1-ene

| Parameter | Value/Condition |

| Starting Material | 1-methylcyclohexene |

| Reagent | N-bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride or Cyclohexane |

| Initiator | AIBN or UV light |

| Reaction Temperature | Reflux |

| Purification Method | Fractional Distillation |

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-Bromo-1-methylcyclohex-1-ene.

Chemical Reactivity and Applications in Drug Development

3-Bromo-1-methylcyclohex-1-ene is a valuable building block in organic synthesis due to the reactivity of the allylic bromide. This functional group can readily participate in a variety of nucleophilic substitution and coupling reactions, making it a key intermediate for introducing the 1-methylcyclohexenyl moiety into larger molecules.

Solvolysis Reactions

The solvolysis of 3-bromo-1-methylcyclohexene in nucleophilic solvents such as hot ethanol (B145695) or methanol (B129727) proceeds through an S_N1-type mechanism. The departure of the bromide ion leads to the formation of a resonance-stabilized allylic carbocation. This intermediate can be attacked by the solvent at two different positions, leading to the formation of two major products. This reactivity highlights the potential for this compound to generate diverse molecular scaffolds.

Logical Relationship of Solvolysis

Caption: Solvolysis mechanism of 3-Bromo-1-methylcyclohex-1-ene.

The ability to undergo such transformations makes 3-Bromo-1-methylcyclohex-1-ene a valuable precursor for the synthesis of complex molecules with potential biological activity. Its use in the construction of novel carbocyclic and heterocyclic systems is of particular interest to drug development professionals.

References

- 1. 3-Bromo-1-methylcyclohex-1-ene | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. openriver.winona.edu [openriver.winona.edu]

Navigating the Physicochemical Landscape of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the available physicochemical data for 3-Bromo-1-methylcyclohex-1-ene, a halogenated cyclohexene (B86901) derivative of interest to researchers and professionals in the fields of organic synthesis and drug development. Due to a lack of experimentally determined values in publicly available literature, this report compiles computed data alongside experimental data for structurally related compounds to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining key physical properties are presented to aid in laboratory investigations.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the boiling point and density of 3-Bromo-1-methylcyclohex-1-ene remains elusive in scientific literature. However, computational predictions and data from analogous compounds can provide useful estimations. The table below summarizes the available computed data for the target compound and experimental data for structurally similar molecules.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Data Type |

| 3-Bromo-1-methylcyclohex-1-ene | C₇H₁₁Br | 175.07 | Not Available | Not Available | Computed[1][2][3] |

| 3-Bromo-1-cyclohexene | C₆H₉Br | 161.04 | 89-91 (at 13 mmHg) | 1.38 | Experimental[4] |

| 1-Bromo-3-methylcyclohexane | C₇H₁₃Br | 177.08 | Not Available | Not Available | - |

Note: The boiling point for 3-Bromo-1-cyclohexene was measured at reduced pressure.

Experimental Determination of Physicochemical Properties

For researchers seeking to experimentally determine the boiling point and density of 3-Bromo-1-methylcyclohex-1-ene, the following established protocols are recommended.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination, including distillation and the Thiele tube method.[5][6]

Thiele Tube Method:

This micro-method is suitable for small sample volumes.

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed within the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Distillation Method:

For larger sample volumes, a simple distillation apparatus can be used. The temperature of the vapor that distills is measured, which corresponds to the boiling point of the liquid at the given atmospheric pressure.[5]

Density Determination

Density is the mass per unit volume of a substance. For liquids, it can be determined using several techniques.

Pycnometer Method:

-

Weighing the Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a precise volume) is weighed.

-

Filling and Weighing: The pycnometer is filled with the sample liquid, and any excess is carefully removed. The filled pycnometer is then weighed.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed again. This allows for the precise determination of the pycnometer's volume.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Hydrometer Method:

A hydrometer is a calibrated instrument that is floated in the liquid to directly measure its density. The reading is taken at the point where the surface of the liquid meets the scale on the hydrometer.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid organic compound like 3-Bromo-1-methylcyclohex-1-ene.

Caption: Experimental workflows for determining boiling point and density.

Synthesis Pathway Relationship

Understanding the synthesis of 3-Bromo-1-methylcyclohex-1-ene provides context for its potential impurities and handling considerations. A common synthetic route involves the allylic bromination of 1-methylcyclohexene.

Caption: Synthesis of 3-Bromo-1-methylcyclohex-1-ene.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Bromo-1-methylcyclohex-1-ene | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromo-1-methylcyclohex-1-ene in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. The preparation of a Grignard reagent from 3-bromo-1-methylcyclohex-1-ene provides a nucleophilic 1-methylcyclohex-2-en-1-yl moiety, a valuable intermediate for the synthesis of complex molecules, including natural products and pharmaceutical agents. As an allylic halide, 3-bromo-1-methylcyclohex-1-ene presents unique considerations in Grignard reagent formation, including the potential for allylic rearrangements and Wurtz-type coupling side reactions. Careful control of reaction conditions is crucial for maximizing the yield of the desired Grignard reagent and subsequent addition products.[1][2]

This document provides detailed application notes and protocols for the preparation and use of the Grignard reagent derived from 3-bromo-1-methylcyclohex-1-ene.

Data Presentation

Table 1: General Reaction Parameters for Allylic Grignard Reagent Formation

| Parameter | Value/Condition | Reference |

| Starting Halide | Allyl Bromide | [3] |

| Magnesium | 1.1 - 2.4 equivalents | [3][4] |

| Solvent | Anhydrous Diethyl Ether or THF | [3][4] |

| Initiation | Iodine crystal, 1,2-dibromoethane | [4][5] |

| Temperature | 0 °C to room temperature | [4] |

| Reaction Time | 3 - 17 hours | [3][4] |

| Typical Yield | 79 - 89% (by titration) | [3] |

Table 2: Representative Yields for Reactions of Allylic Grignard Reagents with Carbonyl Compounds

| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |

| trans-Cinnamaldehyde | Allylmagnesium bromide | 1-Phenyl-1,5-hexadien-3-ol | Not specified | [4] |

| Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | Allylmagnesium chloride/LDA | α-Damascone | Not specified | [3] |

| Propanal | Cyclohex-2-enylmagnesium bromide | 1-(Cyclohex-2-en-1-yl)propan-1-ol | Not specified | [2] |

Experimental Protocols

The following protocols are adapted from general procedures for the formation of allylic Grignard reagents and their subsequent reaction with electrophiles.[3][4][6] Optimization may be required for 3-bromo-1-methylcyclohex-1-ene.

Protocol 1: Preparation of 1-Methylcyclohex-2-enylmagnesium Bromide

Materials:

-

3-Bromo-1-methylcyclohex-1-ene

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Round-bottom flask, three-necked

-

Reflux condenser with drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly flame-dried under an inert atmosphere to exclude moisture. Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature.[7] This helps to activate the magnesium surface.[8]

-

Initiation: Add a small amount of anhydrous diethyl ether or THF, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-bromo-1-methylcyclohex-1-ene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approx. 10%) of the bromide solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the solvent is observed. Gentle warming may be necessary to start the reaction.[6]

-

Grignard Reagent Formation: Once the reaction has started, add the remaining solution of 3-bromo-1-methylcyclohex-1-ene dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to minimize the formation of the Wurtz coupling side product (1,1'-dimethyl-2,2'-bi(cyclohex-1-ene)).[2][6]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting greyish, cloudy solution is the Grignard reagent, which should be used immediately in the next step.

Protocol 2: Reaction with an Electrophile (e.g., an Aldehyde or Ketone)

Materials:

-

Solution of 1-methylcyclohex-2-enylmagnesium bromide (prepared in Protocol 1)

-

Aldehyde or Ketone (e.g., benzaldehyde, acetone)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Separatory funnel

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Addition of Electrophile: Prepare a solution of the aldehyde or ketone (0.9 equivalents) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up (Quenching): Cool the reaction mixture in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and any unreacted Grignard reagent.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol product. The product can be further purified by column chromatography on silica (B1680970) gel or by distillation.

Mandatory Visualizations

Caption: Formation of 1-Methylcyclohex-2-enylmagnesium Bromide.

Caption: Experimental workflow for Grignard reaction and work-up.

Caption: Reaction pathway for the synthesis of a tertiary alcohol.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. adichemistry.com [adichemistry.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromo-1-methylcyclohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 3-bromo-1-methylcyclohex-1-ene, a versatile substrate for the synthesis of various substituted cyclohexene (B86901) derivatives. This document details the underlying reaction mechanisms, provides representative experimental protocols, and summarizes key data.

Introduction